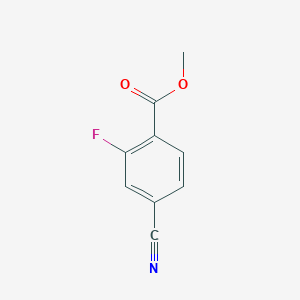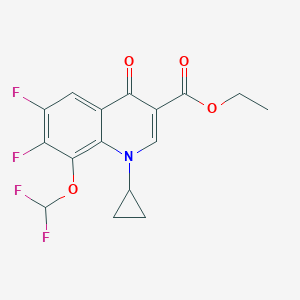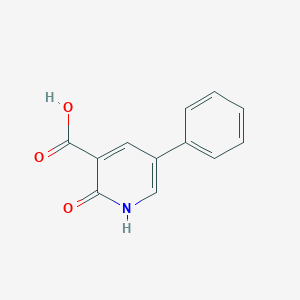
2-Hydroxy-5-phenylnicotinic acid
概要
説明
2-Hydroxy-5-phenylnicotinic acid is a chemical compound with the molecular formula C12H9NO3 . It’s used in scientific research and holds promise for applications ranging from drug discovery to material synthesis.
Molecular Structure Analysis
The molecular weight of 2-Hydroxy-5-phenylnicotinic acid is 215.21 Da . The compound contains 12 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .科学的研究の応用
Hydroxy Acids in Dermatological and Cosmetic Applications
Hydroxy acids (HAs), including α-hydroxy acids, β-hydroxy acids, polyhydroxy acids, and bionic acids, are extensively used in cosmetic and therapeutic formulations for various skin benefits. These compounds are applied in treating photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis due to their ability to promote skin exfoliation and rejuvenation. However, the safety and effects of prolonged use, especially on sun-exposed skin, require careful consideration (Kornhauser, Coelho, & Hearing, 2010).
Antioxidant Activities of Hydroxycinnamic Acids
Hydroxycinnamic acids, such as ferulic, coumaric, caffeic, and sinapic acids, exhibit significant in vitro and in vivo antioxidant activities. These compounds are abundant in cereals, legumes, oilseeds, fruits, vegetables, and beverages, contributing to health benefits by scavenging various radicals and acting as chain-breaking antioxidants. The structural effects on the potency of their antioxidant activity highlight the importance of specific functional groups and conjugation for their effectiveness (Shahidi & Chandrasekara, 2010).
Structure-Activity Relationships of Hydroxycinnamic Acids
Investigations into the structure-activity relationships (SARs) of hydroxycinnamic acids (HCAs) have generated insights into designing more potent antioxidant molecules. Key structural features influencing antioxidant activity include modifications of the aromatic ring and the carboxylic function, highlighting the significance of the unsaturated bond on the side chain and the ortho-dihydroxy phenyl group (catechol moiety) for their activity. These findings are critical for optimizing molecular structures for enhanced antioxidant effects (Razzaghi-Asl et al., 2013).
作用機序
Biochemical Pathways
HPNA, being a phenolic compound, is likely involved in the shikimate and phenylpropanoid pathways, which are crucial for the biosynthesis of individual phenolic compounds . These pathways lead to the production of hydroxybenzoic acids, hydroxycinnamic acids, coumarins, flavonoids, and other phenolic compounds .
特性
IUPAC Name |
2-oxo-5-phenyl-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-10(12(15)16)6-9(7-13-11)8-4-2-1-3-5-8/h1-7H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHMMTANWQXEHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=O)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438920 | |
| Record name | 2-HYDROXY-5-PHENYLNICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10177-08-9 | |
| Record name | 2-HYDROXY-5-PHENYLNICOTINIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

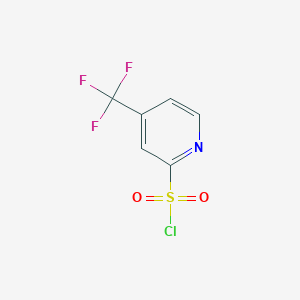
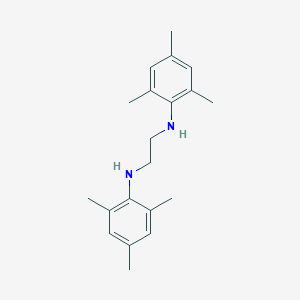
![6-Chloro-7-[(4-methoxyphenyl)methyl]purine](/img/structure/B174271.png)
![[(4Ar,6R,7R,8S,8aR)-7-(2,2-dichloroacetyl)oxy-6-hydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2,2-dichloroacetate](/img/structure/B174273.png)

![2-Amino-3-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B174277.png)


![3H-Pyrazolo[1,5-b][1,2,4]triazole-2-ethanol](/img/structure/B174292.png)
![Spiro[chroman-2,4'-piperidine]](/img/structure/B174295.png)
